molecular formula C9H6ClNO2 B14844470 (3-Chloro-5-cyanophenyl)acetic acid

(3-Chloro-5-cyanophenyl)acetic acid

Cat. No.: B14844470
M. Wt: 195.60 g/mol
InChI Key: FPYCTPKFHVJIHT-UHFFFAOYSA-N
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Description

(3-Chloro-5-cyanophenyl)acetic acid is an organic compound characterized by the presence of a chloro group at the 3-position and a cyano group at the 5-position on a phenyl ring, with an acetic acid moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of (3-Chloro-5-cyanophenyl)acetic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-cyanophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

(3-Chloro-5-cyanophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of new drugs and therapeutic agents.

    Medicine: Research into its potential medicinal properties includes studies on its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-Chloro-5-cyanophenyl)acetic acid exerts its effects involves interactions with molecular targets and pathways. The chloro and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • (3-Chloro-4-cyanophenyl)acetic acid
  • (3-Bromo-5-cyanophenyl)acetic acid
  • (3-Chloro-5-nitrophenyl)acetic acid

Comparison: (3-Chloro-5-cyanophenyl)acetic acid is unique due to the specific positioning of the chloro and cyano groups on the phenyl ring. This unique arrangement can influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

2-(3-chloro-5-cyanophenyl)acetic acid

InChI

InChI=1S/C9H6ClNO2/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3H,4H2,(H,12,13)

InChI Key

FPYCTPKFHVJIHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)Cl)CC(=O)O

Origin of Product

United States

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